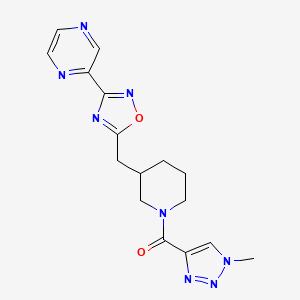
2-(4-(ethylsulfonyl)phenyl)-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(ethylsulfonyl)phenyl)-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as EPPA and has been extensively studied for its pharmacological properties. In
科学的研究の応用
EPPA has been extensively studied for its potential applications in various fields. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties. EPPA has also been studied for its potential use as an anticancer agent. It has been found to inhibit the growth of cancer cells in vitro and in vivo. Moreover, EPPA has been shown to have neuroprotective properties and can potentially be used in the treatment of neurodegenerative diseases.
作用機序
The mechanism of action of EPPA is not fully understood. However, it has been proposed that EPPA acts by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are lipid mediators that play a crucial role in inflammation, pain, and fever. By inhibiting the activity of COX-2, EPPA can reduce the production of prostaglandins and thereby alleviate inflammation, pain, and fever.
Biochemical and Physiological Effects:
EPPA has been shown to have several biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). EPPA can also reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. Moreover, EPPA can reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are markers of oxidative stress. EPPA has also been shown to have analgesic and antipyretic effects.
実験室実験の利点と制限
One of the advantages of EPPA is its potential use as an anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Moreover, EPPA has neuroprotective properties and can potentially be used in the treatment of neurodegenerative diseases. However, one of the limitations of EPPA is its low solubility in water, which makes it difficult to administer in vivo. Moreover, the mechanism of action of EPPA is not fully understood, which limits its potential applications.
将来の方向性
There are several future directions for the study of EPPA. One of the directions is to investigate the mechanism of action of EPPA in more detail. This will help to identify the molecular targets of EPPA and to develop more potent derivatives. Another direction is to investigate the potential use of EPPA in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. Moreover, the use of EPPA as an anticancer agent can be further explored, and its efficacy can be tested in clinical trials. Finally, the development of novel formulations of EPPA with improved solubility and bioavailability can enhance its potential applications in various fields.
Conclusion:
In conclusion, 2-(4-(ethylsulfonyl)phenyl)-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide is a chemical compound that has shown promising pharmacological properties. It has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties, as well as its potential use as an anticancer agent and neuroprotective agent. Although its mechanism of action is not fully understood, EPPA has the potential to be developed into a potent therapeutic agent. Further research is needed to explore its potential applications in various fields.
合成法
The synthesis of EPPA involves the reaction of 4-(ethylsulfonyl)phenyl hydrazine with 5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylacetyl chloride in the presence of a base. The resulting product is then purified using column chromatography. The yield of the synthesis method is around 70%, which makes it an efficient method for producing EPPA.
特性
IUPAC Name |
2-(4-ethylsulfonylphenyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O4S/c1-2-27(24,25)15-9-3-12(4-10-15)11-16(23)20-18-22-21-17(26-18)13-5-7-14(19)8-6-13/h3-10H,2,11H2,1H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSOUQJUQNCIDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(ethylsulfonyl)phenyl)-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-methylbenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2813510.png)

![2-(2-chloro-6-fluorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2813514.png)
![1-(3-oxo-3-(4-phenyl-5,6-dihydropyridin-1(2H)-yl)propyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2813515.png)
![N-(cyanomethyl)-2-[3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2813516.png)

![benzyl 2-[9-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2813521.png)
![N-(5-(4-(isopropylthio)benzyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2813522.png)
![1-Phenyl-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea](/img/structure/B2813524.png)

![7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-thiol](/img/structure/B2813528.png)
![3-[3-[2-(6-Methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-3-oxopropyl]quinazolin-4-one](/img/structure/B2813531.png)

